molecular formula C8H6BrIO2 B2508983 Methyl 3-bromo-2-iodobenzoate CAS No. 121772-84-7

Methyl 3-bromo-2-iodobenzoate

Cat. No.: B2508983
CAS No.: 121772-84-7
M. Wt: 340.942
InChI Key: UVSNHIBMLWUZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-iodobenzoate is a useful research compound. Its molecular formula is C8H6BrIO2 and its molecular weight is 340.942. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-bromo-2-iodobenzoate is used in various chemical syntheses and reactions. For instance, it serves as a substrate in palladium-catalyzed carbonylation reactions. Depending on the substituents, different compounds can be synthesized, demonstrating its versatility in organic synthesis (Ács, Müller, Rangits, Lóránd, & Kollár, 2006). Moreover, in the synthesis of phthalide derivatives, this compound reacts with various aldehydes, highlighting its use in producing a wide range of chemical compounds (Rayabarapu, Chang, & Cheng, 2004).

Catalysis and Material Science

The compound is also involved in catalysis and material science. For example, in heterogeneous Pd/C-catalyzed Suzuki–Miyaura coupling reactions, this compound interacts with aryl boronic acids to synthesize new para-terphenyl derivatives (Avula, Rehman, Anwar, Aalthani, Csuk, & Al-Harrasi, 2020). Additionally, in the field of organometallic chemistry, it's used for DFT (Density Functional Theory) studies to understand reactivity in copper-catalyzed cross-coupling reactions (Jover, 2018).

Environmental and Biological Applications

In environmental science, this compound is studied for its degradation and interaction with microorganisms. A strain of Pseudomonas aeruginosa was found to degrade 2-bromobenzoate, a compound related to this compound, suggesting potential environmental applications (Higson & Focht, 1990). Additionally, its derivatives have been studied for antifungal activity, indicating potential biological applications (Lehtonen, Summers, & Carter, 1972).

Safety and Hazards

“Methyl 3-bromo-2-iodobenzoate” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Properties

IUPAC Name

methyl 3-bromo-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSNHIBMLWUZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.